Cas no 1805412-00-3 (Ethyl 5-(chloromethyl)-2-(difluoromethyl)-3-hydroxypyridine-4-acetate)

Ethyl 5-(chloromethyl)-2-(difluoromethyl)-3-hydroxypyridine-4-acetate 化学的及び物理的性質
名前と識別子
-
- Ethyl 5-(chloromethyl)-2-(difluoromethyl)-3-hydroxypyridine-4-acetate
-
- インチ: 1S/C11H12ClF2NO3/c1-2-18-8(16)3-7-6(4-12)5-15-9(10(7)17)11(13)14/h5,11,17H,2-4H2,1H3
- InChIKey: MWZVZYAQHXLNQR-UHFFFAOYSA-N
- SMILES: ClCC1=CN=C(C(F)F)C(=C1CC(=O)OCC)O
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 18
- 回転可能化学結合数: 6
- 複雑さ: 281
- XLogP3: 1.7
- トポロジー分子極性表面積: 59.4
Ethyl 5-(chloromethyl)-2-(difluoromethyl)-3-hydroxypyridine-4-acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029024670-500mg |
Ethyl 5-(chloromethyl)-2-(difluoromethyl)-3-hydroxypyridine-4-acetate |
1805412-00-3 | 95% | 500mg |
$1,752.40 | 2022-04-01 | |
Alichem | A029024670-1g |
Ethyl 5-(chloromethyl)-2-(difluoromethyl)-3-hydroxypyridine-4-acetate |
1805412-00-3 | 95% | 1g |
$2,837.10 | 2022-04-01 | |
Alichem | A029024670-250mg |
Ethyl 5-(chloromethyl)-2-(difluoromethyl)-3-hydroxypyridine-4-acetate |
1805412-00-3 | 95% | 250mg |
$1,019.20 | 2022-04-01 |
Ethyl 5-(chloromethyl)-2-(difluoromethyl)-3-hydroxypyridine-4-acetate 関連文献
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Debaditya Choudhury,William T. Ramsay,Robert Kiss,Nicholas A. Willoughby,Lynn Paterson,Ajoy K. Kar Lab Chip, 2012,12, 948-953
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
-
Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
-
10. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
Ethyl 5-(chloromethyl)-2-(difluoromethyl)-3-hydroxypyridine-4-acetateに関する追加情報
Ethyl 5-(chloromethyl)-2-(difluoromethyl)-3-hydroxypyridine-4-acetate: A Comprehensive Overview
Ethyl 5-(chloromethyl)-2-(difluoromethyl)-3-hydroxypyridine-4-acetate, with CAS No. 1805412-00-3, is a unique organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its complex structure, which includes a pyridine ring substituted with various functional groups, making it a versatile molecule for diverse applications. The pyridine core serves as a foundation for attaching substituents such as the chloromethyl group at position 5, the difluoromethyl group at position 2, and the hydroxy group at position 3. Additionally, the acetate ester group at position 4 adds further complexity to its structure.
The synthesis of Ethyl 5-(chloromethyl)-2-(difluoromethyl)-3-hydroxypyridine-4-acetate involves a series of intricate chemical reactions, including nucleophilic substitutions, Friedel-Crafts acylation, and esterification processes. Recent advancements in catalytic methods have enabled the efficient preparation of this compound with high purity and yield. Researchers have explored the use of transition metal catalysts, such as palladium complexes, to facilitate key steps in its synthesis. These developments have not only improved the overall process but also opened new avenues for scaling up production for industrial applications.
One of the most promising applications of this compound lies in its potential as a precursor in drug discovery. The presence of multiple functional groups allows for extensive chemical modification, enabling researchers to explore its role in various biological pathways. For instance, studies have shown that derivatives of this compound exhibit modulatory effects on key enzymes involved in metabolic disorders. The chloromethyl group, in particular, has been implicated in enhancing bioavailability and targeting specific cellular compartments.
Moreover, Ethyl 5-(chloromethyl)-2-(difluoromethyl)-3-hydroxypyridine-4-acetate has demonstrated potential in materials science as a building block for advanced polymers and nanomaterials. Its ability to form stable covalent bonds with other molecules makes it an attractive candidate for constructing hybrid materials with tailored properties. Recent research has focused on incorporating this compound into stimuli-responsive materials that can adapt to environmental changes, such as temperature or pH variations.
In terms of environmental impact, this compound has been evaluated for its biodegradability and toxicity profiles. Studies indicate that under controlled conditions, it undergoes gradual degradation through enzymatic pathways without releasing harmful byproducts. This makes it a more sustainable alternative to traditional chemicals used in similar applications.
The latest research on Ethyl 5-(chloromethyl)-2-(difluoromethyl)-3-hydroxypyridine-4-acetate also highlights its potential in green chemistry initiatives. By optimizing reaction conditions and utilizing renewable feedstocks, scientists aim to reduce the environmental footprint associated with its production. These efforts align with global sustainability goals and underscore the importance of responsible chemical innovation.
In conclusion, Ethyl 5-(chloromethyl)-2-(difluoromethyl)-3-hydroxypyridine-4-acetate (CAS No. 1805412-00-3) is a multifaceted compound with significant implications across various scientific domains. Its unique structure and versatile functional groups make it an invaluable tool for advancing drug discovery, materials science, and sustainable chemical processes. As research continues to uncover new applications and optimizations for this compound, its role in shaping future technologies is expected to grow even further.
1805412-00-3 (Ethyl 5-(chloromethyl)-2-(difluoromethyl)-3-hydroxypyridine-4-acetate) Related Products
- 2229418-37-3(2-1-(5-cyanothiophen-2-yl)cyclobutylacetic acid)
- 1528990-18-2(2-(1H-1,2,3-triazol-4-yl)butanoic acid)
- 2680791-91-5(4,4,4-trifluoro-3-methyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 194093-18-0(Quinoline, 4,7-dichloro-6-fluoro-)
- 1014028-77-3(N-(3-acetylphenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide)
- 572911-11-6(1H-Azepine-2,4(3H,5H)-dione,dihydro-1-methyl-(9CI))
- 2168441-02-7(3-4-(difluoromethyl)thiophen-3-ylpiperidine)
- 2138270-37-6(2-chloro-6-methyl-9-nitro-4H-pyrido1,2-apyrimidin-4-one)
- 2171953-34-5(1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-3-methylazetidine-3-carboxylic acid)
- 1396879-89-2(3-(4-methanesulfonylpiperazine-1-carbonyl)-6-(pyrrolidin-1-yl)pyridazine)




